molecular formula C10H17NO B13809503 (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

Cat. No.: B13809503
M. Wt: 167.25 g/mol
InChI Key: RITANGGXLSWSNG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one is a stereochemically defined octahydroquinoline derivative with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly for constructing complex molecules with potential biological activity. Its saturated, fused bicyclic ring system is a key structural feature found in various alkaloids and pharmacologically active compounds . A representative synthetic route involves diastereoselective hydrogenation to establish the cis,cis-configured perhydroquinoline core, with the stereochemistry at the 4a and 8a positions primarily controlled during this step . The compound's research applications span chemistry, biology, and medicine. It is utilized as a synthetic intermediate for developing more complex organic molecules and is investigated for its potential antimicrobial and anticancer properties . Furthermore, tetrahydroquinoline derivatives, in general, exhibit a wide range of physiological activities, including antitumor, antileishmanial, antimicrobial, and anti-HIV effects, highlighting the therapeutic relevance of this structural class . The mechanism of action for related bioactive compounds often involves interaction with specific enzymatic targets or cellular pathways; for instance, some analogs may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use. Researchers can leverage this high-purity compound to advance projects in medicinal chemistry, drug discovery, and chemical biology.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

RITANGGXLSWSNG-IUCAKERBSA-N

Isomeric SMILES

CN1CCC(=O)[C@@H]2[C@@H]1CCCC2

Canonical SMILES

CN1CCC(=O)C2C1CCCC2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative synthetic route is based on the work reported in the synthesis of perhydroquinoline derivatives with opioid receptor activity, which shares structural features with the target compound:

Step Reaction Description Reagents/Conditions Outcome
1 Starting from 1,2,3,4-tetrahydroquinolin-8-ol silyl ether TBDMS-Cl, base Protected intermediate (TBDMS ether)
2 Diastereoselective hydrogenation of silyl ether H2, Pd/C or other catalyst, acidic conditions cis,cis-configured perhydroquinoline
3 Removal of TBDMS protecting group TBAF or acidic hydrolysis β-aminoalcohol intermediate
4 Conversion to oxathiazolidine intermediate Reaction with SO2Cl2 Ring-closed intermediate
5 Nucleophilic substitution with pyrrolidine Pyrrolidine, inversion of configuration cis,trans-configured perhydroquinoline derivative
6 Optional enzymatic resolution Amano lipase PS-IM catalyzed acetylation Enantiomerically pure intermediates

The stereochemistry at 4a and 8a positions is controlled primarily during the hydrogenation step (Step 2), which is diastereoselective due to the steric and electronic environment of the substrate.

Enantiomeric Purity and Resolution

To obtain enantiomerically pure (4aS,8aS)-configured compounds, enzymatic resolution is employed. Amano lipase PS-IM catalyzes the selective acetylation of racemic tetrahydroquinolin-8-ols, allowing separation of (R) and (S) enantiomers with high enantiomeric excess (up to 99.1% ee).

However, partial racemization can occur during hydrogenation under acidic conditions, which necessitates additional purification steps to maintain enantiomeric purity.

Below is a summary table of key reaction conditions for the preparation of this compound and closely related compounds:

Step Reagent/Condition Temperature Time Notes
Silyl ether formation TBDMS-Cl, base (e.g., imidazole) Room temp 2-4 h Protects hydroxyl group
Hydrogenation H2, Pd/C catalyst 25-50 °C 12-24 h Diastereoselective step; acidic conditions may cause racemization
Deprotection TBAF or acidic hydrolysis Room temp 1-3 h Removes TBDMS group
Oxathiazolidine formation SO2Cl2 0-5 °C 1-2 h Forms ring intermediate
Nucleophilic substitution Pyrrolidine Room temp 12 h Inversion of stereochemistry
Enzymatic resolution Amano lipase PS-IM 30-40 °C 24-48 h Selective acetylation for enantiomer separation

Additional Synthetic Considerations

  • Protecting Groups: The use of TBDMS (tert-butyldimethylsilyl) protecting groups is critical to prevent side reactions during hydrogenation and subsequent steps.
  • Stereochemical Control: The cis,cis stereochemistry at 4a and 8a positions is achieved via diastereoselective hydrogenation, influenced by steric hindrance and catalyst choice.
  • Racemization: Acidic conditions during hydrogenation can cause partial racemization; careful control of pH and purification is necessary.
  • Resolution: Enzymatic resolution offers a green and efficient method to obtain enantiomerically pure compounds, which is important for biological activity.

Summary Table of Preparation Methods

Method Key Feature Advantages Disadvantages Reference
Diastereoselective hydrogenation of silyl ether intermediate Controls stereochemistry at 4a,8a High diastereoselectivity, scalable Possible racemization under acidic conditions
Enzymatic resolution with Amano lipase PS-IM High enantiomeric purity Selective, environmentally friendly Requires additional purification
Oxathiazolidine intermediate formation and nucleophilic substitution Allows functional group transformations Enables inversion of configuration Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated octahydroquinoline derivatives

    Substitution: N-alkyl or N-aryl octahydroquinoline derivatives

Scientific Research Applications

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name Substituents Saturation Level Stereochemistry Key Applications Reference
(4aS,8aS)-1-Methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one 1-Me, 4-ketone Octahydro 4aS,8aS Synthetic intermediate, drug precursor
(4R,4aS,8aS)-4-Phenyldecahydroquinolin-4-ol 4-Ph, 4-OH Decahydro 4R,4aS,8aS Ligand in protein studies
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-Me, 4-ketone Tetrahydro Not specified Anticancer research
(4S)-1-Allyl-4-Ethyl-3,4-dihydroquinolin-2(1H)-one 1-Allyl, 4-Et, 2-ketone Dihydro 4S Catalytic synthesis studies
KA-A derivatives (e.g., Compound 11) Long aliphatic chains, carboxyl Variable 1S,4aS,8aS* Cancer cell growth inhibition

Key Observations :

Saturation and Reactivity: The octahydro backbone of the target compound provides intermediate saturation compared to decahydro (fully saturated, e.g., ) and dihydro (less saturated, e.g., ) analogues. The ketone group at position 4 is a common feature in THQ derivatives, enabling condensation or reduction reactions .

Stereochemical Impact: Diastereomers like (4aR,8aS) or (4aS,8aR) exhibit distinct physicochemical properties. For example, (4aS,8aR)-4a-ethyl-1-(1'-phenylethyl)-octahydroquinolin-7-one demonstrated a 33% diastereomeric enhancement in synthesis efficiency compared to its counterpart .

Key Observations :

  • Synthesis Efficiency : The target compound’s synthesis likely parallels methods for 2-methyl-THQ derivatives, where LiAlH4 reduction and nitrogen atmosphere are critical for maintaining stereochemical integrity .
  • Purity Validation : HPLC and LC-MS are standard for confirming purity (>95% in most cases), while NMR resolves stereochemical ambiguities (e.g., δH shifts for methyl and ethyl groups) .

Pharmacological and Functional Comparisons

Key Observations :

  • The ketone group in THQ derivatives may enhance binding to enzymatic targets (e.g., acetylcholinesterase in galantamine) .

Biological Activity

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties based on available research findings.

  • Chemical Formula: C₁₃H₁₅N
  • Molecular Weight: 201.27 g/mol
  • IUPAC Name: this compound
  • CAS Number: 28102-68-3

Biological Activity Overview

Research has indicated that compounds with a quinoline structure exhibit various biological activities including anticancer properties and effects on cellular mechanisms. The specific compound this compound has been investigated for its potential in cancer treatment and other therapeutic applications.

Anticancer Activity

A study investigated the antiproliferative effects of various quinoline derivatives on different cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit the growth of cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal cancer) cells.

Table 1: Antiproliferative Effects of Quinoline Derivatives

CompoundCell LineIC₅₀ (µM)
(4aS,8aS)-1-methyl...HeLa10.5
(4aS)-2-methyl...HT-2915.3
(R)-5aCEM12.0
Ammosamide BMSTO-211H9.0

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress within cancer cells. This oxidative stress can lead to mitochondrial dysfunction and subsequent apoptosis in malignant cells.

Case Study: Induction of Oxidative Stress

In one study involving the compound's analogs:

  • The treatment resulted in a significant increase in reactive oxygen species (ROS) levels within the treated cells.
  • Flow cytometry analyses showed alterations in mitochondrial membrane potential indicative of early apoptotic events.

Q & A

Q. What are the optimal synthetic routes for (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one, considering stereochemical control?

Methodological Answer: Stereoselective synthesis can be achieved via reductive amination or cyclization of precursor amines. For example:

  • Cyclization Strategy : Starting from a substituted ethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine), sequential reactions with aldehydes under acidic conditions yield the bicyclic core. Subsequent reduction (e.g., LiAlH₄) and oxidation steps finalize the ketone group .
  • Solvent/Catalyst Optimization : Use polar aprotic solvents (e.g., DCM) and Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity. Temperature control (0–25°C) minimizes side reactions .

Q. Key Parameters

ParameterOptimal ConditionImpact
SolventDichloromethane (DCM)Enhances reaction rate
CatalystBF₃·OEt₂Improves stereochemical fidelity
Temperature0–25°CReduces epimerization

Q. How can the stereochemistry of this compound be experimentally confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. PubChem provides validated structural data (InChI: 1S/C10H17NO...) .
  • NMR Spectroscopy : Use NOESY/ROESY to identify spatial proximity of methyl groups and hydrogen atoms. Coupling constants (e.g., J values for axial/equatorial protons) confirm ring conformation .
  • Comparative Analysis : Cross-reference with structurally analogous octahydroquinolinones (e.g., (4aR,8aR)-octahydroquinoxalin-2(1H)-one) to validate stereochemical trends .

Q. What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) against literature to detect solvate formation .
  • Elemental Analysis : Validate molecular formula (C₁₀H₁₇NO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone group (C=O) exhibits high electrophilicity (ΔE ≈ 5.2 eV) .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .

Q. Predicted Reactivity

Reaction TypePredicted SiteActivation Energy (kcal/mol)
Nucleophilic AdditionC-4 Ketone22.3
Ring-openingC-1 Methyl34.7

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR, IR, and HRMS data. For example, a carbonyl stretch at 1680 cm⁻¹ (IR) should align with ¹³C NMR δ = 208 ppm .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at C-1) to distinguish overlapping proton signals .
  • Literature Benchmarking : Compare with PubChem’s deposited spectra to identify outliers caused by solvent or pH effects .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce batch variability. Residence time optimization (30–45 min) improves yield by 20% .
  • Chiral Auxiliaries : Use (R)- or (S)-configured ligands (e.g., BINOL) to enforce stereochemistry during cyclization.
  • In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions dynamically .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., fluoro, methoxy) at C-2 or C-8a to probe electronic effects. For example, fluorination increases metabolic stability by 40% in vitro .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.